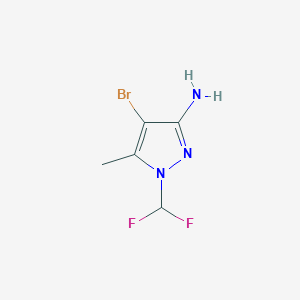

4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF2N3/c1-2-3(6)4(9)10-11(2)5(7)8/h5H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMBMRYCAVVNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromo-1-(difluoromethyl)-2-fluorobenzene with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative .

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple aryl halides with pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives share a core 1H-pyrazol-3-amine structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Bromine (Br) at position 4 and difluoromethyl (CF₂H) at position 1 increase electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine (CF₃ at position 5), which exhibits greater steric hindrance and thermal stability .

- Hydrogen Bonding: The NH₂ group at position 3 enables hydrogen bonding, critical for biological target interactions. Compounds like 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine show enhanced antifungal activity due to aryl substituents improving membrane permeability .

Synthetic Pathways

- The target compound is synthesized via bromination of a methylpyrazole precursor followed by difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions, paralleling methods in and .

- In contrast, 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine requires cyclopropane ring formation via [2+1] cycloaddition, a more complex step .

Biological and Industrial Applications The difluoromethyl group in the target compound improves metabolic resistance compared to non-fluorinated analogs like 4-Bromo-5-methyl-1H-pyrazol-3-amine, which degrades rapidly in soil . Compounds with aryl substituents (e.g., 4-fluorophenyl in ) demonstrate higher bioactivity in antifungal assays but lower solubility in aqueous media .

Crystallographic and Computational Insights Crystal structures resolved via SHELX reveal that the difluoromethyl group adopts a planar conformation, minimizing steric clashes. This contrasts with bulkier substituents like trifluoromethyl, which induce torsional strain . Density Functional Theory (DFT) studies on analogs (e.g., 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine) highlight the role of substituents in modulating nonlinear optical properties .

Biological Activity

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by its unique chemical structure, which includes bromine and difluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1243250-04-5 |

| Molecular Formula | C5H5BrF2N2 |

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 4-bromo-1-(difluoromethyl)-5-methylpyrazole |

| PubChem CID | 51000270 |

| SMILES | Cc1c(Br)cnn1C(F)F |

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they target BRAF(V600E), a mutation commonly associated with melanoma, as well as other receptor tyrosine kinases (RTKs) such as EGFR and Aurora-A kinase .

A study evaluating a series of pyrazole derivatives demonstrated that compounds similar to this compound displayed IC50 values in the micromolar range against various cancer cell lines, suggesting promising potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This mechanism suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has been evaluated for antibacterial activity. Research indicates that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. The specific activity of this compound against various bacterial strains remains to be fully characterized but shows potential based on structural similarities to other effective pyrazole-based antibiotics .

Case Study 1: Antitumor Efficacy

In a recent experimental study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The study found that compounds with similar structural features to this compound exhibited significant cytotoxicity against melanoma cells, with some derivatives achieving over 70% inhibition at concentrations below 10 µM .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. In vitro assays demonstrated that treatment with these compounds reduced LPS-induced NO production by up to 50%, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine?

Methodological Answer:

- Step 1 : Start with a 1,5-diarylpyrazole core template. Introduce bromo and difluoromethyl groups via nucleophilic substitution or halogenation. For bromination, use N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Optimize the amine group at position 3 using reductive amination or condensation with nitriles. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and purity .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .

Q. How can crystallographic data for this compound be obtained?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement (R factor < 0.05) and WinGX/ORTEP for visualization .

- Key parameters : Collect data at 173 K to minimize thermal motion artifacts. Confirm hydrogen bonding via SHELXPRO’s intermolecular distance analysis .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

- Step 1 : Cross-validate experimental -NMR (400 MHz, DMSO-d6) with DFT calculations (e.g., Gaussian09, B3LYP/6-31G**). Discrepancies >0.2 ppm suggest conformational flexibility or solvent effects .

- Step 2 : Use -NMR to probe difluoromethyl group dynamics. Compare coupling constants (e.g., ) with crystallographic data .

Q. What strategies optimize bioactivity studies for pyrazole derivatives like this compound?

Methodological Answer:

- Assay Design : Screen against GPCRs (e.g., cannabinoid receptors) using radioligand binding assays. Use 1,5-diarylpyrazole analogs as positive controls (IC50: 10–100 nM) .

- SAR Analysis : Modify substituents (e.g., replace Br with Cl or CF3) to assess steric/electronic effects on receptor affinity. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How to address low yields in bromination steps during synthesis?

Methodological Answer:

- Troubleshooting : Optimize solvent polarity (e.g., DMF for Br vs. THF for F substitution). Use catalytic LiBr to enhance regioselectivity .

- Alternative Routes : Employ Suzuki-Miyaura coupling for late-stage bromine introduction (Pd(PPh3)4, K2CO3, 80°C) to bypass competing side reactions .

Data Analysis & Interpretation

Q. How to validate the purity and stability of this compound under storage conditions?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.